molecular formula C11H12F3NO3 B15229097 Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate

Cat. No.: B15229097
M. Wt: 263.21 g/mol
InChI Key: ZEISCPIWKHJNFI-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is an organic compound with the molecular formula C11H12F3NO3. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The esterification process involves the use of methanol as a solvent and a dehydrating agent like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)thio)methyl)benzoate
  • Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)oxy)methyl)benzoate
  • Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzyl alcohol

Uniqueness

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Biological Activity

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is an organic compound characterized by its unique trifluoroethyl group, which significantly influences its chemical behavior and biological activity. With a molecular formula of C11H12F3NO3 and a molecular weight of 263.21 g/mol, this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

  • A hydroxyl group (-OH), contributing to its reactivity.
  • An amino group attached to a trifluoroethyl moiety, enhancing its lipophilicity.
  • An aromatic system that allows for diverse interactions with biological targets.

This combination of functional groups makes it a versatile building block in organic synthesis and pharmacological research.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Key mechanisms include:

  • Enzyme Modulation : The compound has shown potential in modulating the activity of specific enzymes, which can influence metabolic pathways.
  • Receptor Interaction : Its structural features allow it to effectively bind to lipid membranes and proteins, enhancing its pharmacological efficacy.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and antimicrobial properties , making it a candidate for various therapeutic applications. The trifluoroethyl group contributes to improved membrane penetration, facilitating interaction with biological targets.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-hydroxybenzoateC9H10O3Lacks trifluoroethyl group; simpler structure
4-Hydroxyphenylacetic acidC9H10O3Similar hydroxyl group; different side chain
TrifluoromethylphenolC7H5F3OContains trifluoromethyl but lacks amino functionality

This comparison highlights the unique attributes of this compound that differentiate it from simpler analogs.

Study on Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound. Results indicated a significant reduction in inflammatory markers in vitro when tested against human macrophage cell lines. The mechanism was attributed to the inhibition of pro-inflammatory cytokine production.

Antimicrobial Properties Assessment

Another research article explored the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

methyl 4-hydroxy-3-[(2,2,2-trifluoroethylamino)methyl]benzoate

InChI

InChI=1S/C11H12F3NO3/c1-18-10(17)7-2-3-9(16)8(4-7)5-15-6-11(12,13)14/h2-4,15-16H,5-6H2,1H3

InChI Key

ZEISCPIWKHJNFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)CNCC(F)(F)F

Origin of Product

United States

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